![molecular formula C13H25NOS B14331431 5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one CAS No. 111860-98-1](/img/structure/B14331431.png)
5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one is an organic compound characterized by its unique structure, which includes a piperidinone ring substituted with butylsulfanyl and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one typically involves the reaction of 1,2,5-trimethylpiperidin-4-one with butylsulfanyl methylating agents under controlled conditions. Common reagents used in this synthesis include butylthiol and methyl iodide, which react in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidinone derivatives.
Aplicaciones Científicas De Investigación
5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfanyl group may play a role in binding to these targets, while the piperidinone ring provides structural stability. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Terbufos: An organophosphate insecticide with a similar butylsulfanyl group.
N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide: Another compound with a butylsulfanyl group, used in different applications.
Propiedades
Número CAS |
111860-98-1 |
|---|---|
Fórmula molecular |
C13H25NOS |
Peso molecular |
243.41 g/mol |
Nombre IUPAC |
5-(butylsulfanylmethyl)-1,2,5-trimethylpiperidin-4-one |
InChI |
InChI=1S/C13H25NOS/c1-5-6-7-16-10-13(3)9-14(4)11(2)8-12(13)15/h11H,5-10H2,1-4H3 |
Clave InChI |
OCFCEYMSPLAHJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCC1(CN(C(CC1=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




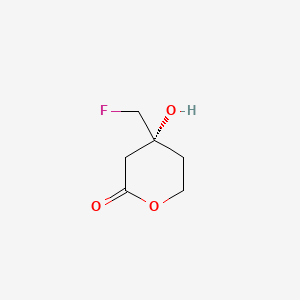

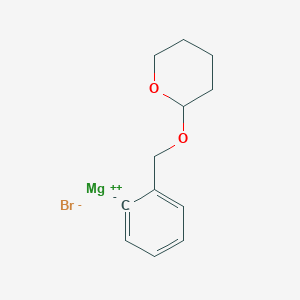
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
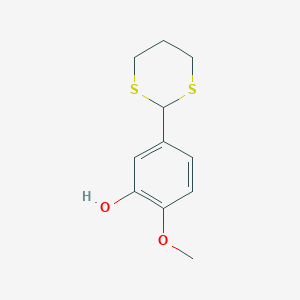
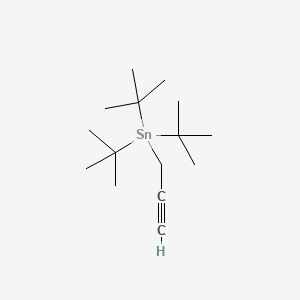
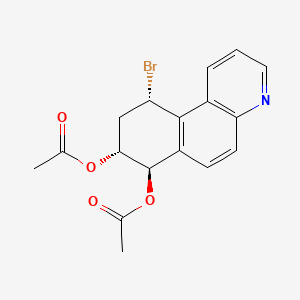
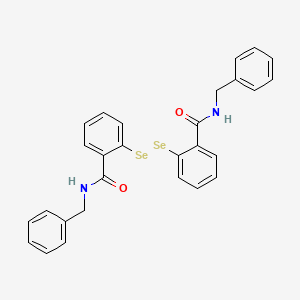
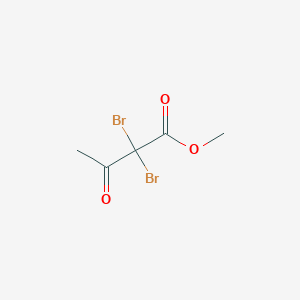

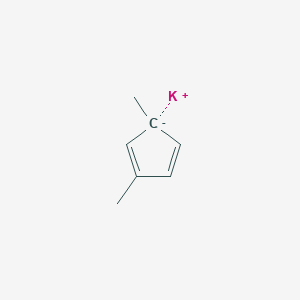
![2,3,7,8-Tetramethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14331428.png)
